molecular formula C19H19F3N2O3 B2693603 4-({1-[4-(Trifluoromethoxy)benzoyl]piperidin-3-yl}methoxy)pyridine CAS No. 2380058-11-5

4-({1-[4-(Trifluoromethoxy)benzoyl]piperidin-3-yl}methoxy)pyridine

Cat. No.: B2693603
CAS No.: 2380058-11-5
M. Wt: 380.367
InChI Key: HFNUWGDENUIVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({1-[4-(Trifluoromethoxy)benzoyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a trifluoromethoxybenzoyl group attached to a piperidine ring, which is further connected to a pyridine ring through a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[4-(Trifluoromethoxy)benzoyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps, starting with the preparation of the trifluoromethoxybenzoyl piperidine intermediate. This intermediate is then coupled with a pyridine derivative through a methoxy linkage. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-({1-[4-(Trifluoromethoxy)benzoyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({1-[4-(Trifluoromethoxy)benzoyl]piperidin-3-yl}methoxy)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({1-[4-(Trifluoromethoxy)benzoyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to target proteins and enzymes . The piperidine and pyridine rings may contribute to the compound’s overall pharmacophore, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({1-[4-(Trifluoromethoxy)benzoyl]piperidin-3-yl}methoxy)pyridine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3/c20-19(21,22)27-17-5-3-15(4-6-17)18(25)24-11-1-2-14(12-24)13-26-16-7-9-23-10-8-16/h3-10,14H,1-2,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNUWGDENUIVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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